molecular formula C24H22N4O2 B2383472 3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide CAS No. 321553-15-5

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide

Cat. No.: B2383472
CAS No.: 321553-15-5
M. Wt: 398.466
InChI Key: ZAFMOAJLRYOCFJ-UHFFFAOYSA-N
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Description

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in several patented therapeutic agents . This specific compound, 3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide, belongs to a class of N-phenylpyrazole carboxamides that are of significant interest in early-stage drug discovery. Structurally, it shares key features with other potent, pharmacologically active pyrazole derivatives. For instance, closely related 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamide analogs have been identified as highly potent agonists for the TGR5 receptor, a promising target for metabolic disorders . Furthermore, other N-phenyl-1H-pyrazole-3-carboxamide structures have been investigated for their inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in oncology research . The presence of the phenoxyphenyl and dimethylamino substituents on the pyrazole core suggests potential for targeted protein interaction, making this compound a valuable chemical tool for researchers probing new biological pathways, investigating structure-activity relationships (SAR) in hit-to-lead optimization campaigns, and exploring novel mechanisms of action for various disease models.

Properties

IUPAC Name

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenylpyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-27(2)23-22(17-28(26-23)24(29)25-19-9-5-3-6-10-19)18-13-15-21(16-14-18)30-20-11-7-4-8-12-20/h3-17H,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFMOAJLRYOCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone, followed by subsequent functionalization steps to introduce the dimethylamino, phenoxyphenyl, and phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The aromatic rings and the pyrazole ring can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings or the pyrazole ring.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide exhibits notable anti-inflammatory properties. It has been studied for its potential to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Key Findings:

  • In vitro studies have shown that compounds similar to this pyrazole derivative can achieve inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM. In comparison, dexamethasone, a standard anti-inflammatory drug, exhibited 76% and 86% inhibition at 1 µM, respectively .

Antitumor Activity

The compound has also been investigated for its anticancer potential. Pyrazole derivatives are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:

  • A study evaluating various pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines revealed promising results. The compound demonstrated IC50 values of approximately 5.35 µM against HepG2 cells and 8.74 µM against A549 cells, indicating significant cytotoxicity towards these cancer types .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented, with studies indicating efficacy against several bacterial strains.

Research Overview:

  • Compounds derived from the pyrazole framework have shown significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could be explored further as a potential antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and context of the research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural differences and inferred properties of the target compound and its analogs:

Compound Name Key Substituents Notable Features Biological Activity/Notes (Source)
Target Compound : 3-(Dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide - 3-(Dimethylamino)
- 4-(4-Phenoxyphenyl)
- N-Phenyl carboxamide
Electron-donating dimethylamino group; moderate lipophilicity No direct data; inferred potential for CNS activity due to aromatic and basic groups
SI90 : N-(4-Oxo-2-phenyl-4H-chromen-6-yl)-3-phenyl-1H-pyrazole-4-carboxamide - Flavone (chromenone) moiety
- 3-Phenyl pyrazole
High aromaticity; low synthesis yield (19%) Flavone moiety may enhance kinase inhibition or antioxidant properties
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide - Multiple chloro groups
- 3-Pyridylmethyl
High lipophilicity; halogenated for enhanced receptor binding Potent CB1 antagonist (IC₅₀ = 0.139 nM)
N-Acetyl-4-benzoyl-1-(4-nitrophenyl)-N-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide - Nitro group
- Acetyl and benzoyl substituents
Electron-withdrawing nitro group; complex steric hindrance Likely targets oxidative stress pathways; nitro group may reduce metabolic stability
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - 5-Amino
- 4-Carbonitrile
- 4-Phenoxyphenyl
Polar cyano group; amino group for hydrogen bonding Patent-protected; potential kinase inhibitor

Key Comparative Insights

Substituent Effects on Activity: Halogenated Analogs (e.g., ): Chlorine atoms increase lipophilicity and receptor affinity, as seen in the CB1 antagonist (IC₅₀ = 0.139 nM). The target compound lacks halogens, which may reduce potency but improve solubility. Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound may enhance solubility and basicity compared to nitro or cyano groups in analogs.

Synthetic Challenges: Low yields (e.g., 19% for SI90) highlight difficulties in coupling bulky aromatic groups.

Pharmacokinetic Implications: Carboxamide vs. Sulfonamide: Unlike sulfonamide derivatives (e.g., ), the target compound’s carboxamide may be more prone to hydrolysis but could offer better bioavailability in neutral pH environments.

Biological Activity

3-(Dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide, a compound belonging to the pyrazole family, has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including antitumor properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C24H22N4O2
  • Molecular Weight : 398.46 g/mol
  • CAS Number : [1412828]

Biological Activity Overview

Pyrazole derivatives are known for their broad spectrum of biological activities, including:

  • Antitumor
  • Anti-inflammatory
  • Antimicrobial
  • Antiviral
  • Analgesic

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor effects. For instance, a review highlighted that various pyrazole derivatives inhibited the growth of cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from low micromolar to nanomolar concentrations .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
Compound 5HeLa1.7 ± 0.6
Compound 22Molt/47.4 - 71
Compound 31MCF-71.6

The mechanisms underlying the antitumor activity of pyrazole derivatives often involve:

  • Inhibition of DNA synthesis : Some compounds have shown the ability to alkylate DNA, thereby preventing cancer cell proliferation.
  • Induction of apoptosis : Several studies have demonstrated that pyrazole derivatives can trigger apoptotic pathways in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring significantly influence biological activity. For example:

  • The presence of electron-donating groups enhances activity against certain cancer cell lines.
  • Substituents at specific positions on the phenyl rings also affect potency and selectivity.

Case Studies

A notable study investigated the efficacy of a series of pyrazole derivatives against various cancer cell lines, demonstrating that specific structural modifications led to improved cytotoxicity and selectivity. The study concluded that compounds with a dimethylamino group exhibited enhanced interaction with cellular targets compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation, nucleophilic substitution, and carboxamide coupling. For pyrazole derivatives, microwave-assisted synthesis under reflux with anhydrous solvents (e.g., DMF) enhances reaction efficiency and purity . Key steps include:

  • Step 1 : Cyclocondensation of substituted hydrazines with β-diketones to form the pyrazole core.
  • Step 2 : Functionalization via Buchwald-Hartwig amination or Ullmann coupling for aryl group attachment .
  • Yield Optimization : Temperature (80–120°C), catalyst (e.g., Pd(OAc)₂ for coupling reactions), and solvent polarity (DMF > THF) significantly affect yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; phenoxyphenyl aromatic protons at δ 6.5–7.5 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ expected at m/z 442.2 for C₂₄H₂₃N₃O₂) .
  • X-ray Crystallography : Determines 3D conformation and hydrogen-bonding patterns in the solid state .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

  • Methodological Answer :

  • Core Modifications : Compare analogues with variations in the dimethylamino group (e.g., replacing with piperidine) or phenoxyphenyl substituents (e.g., halogenated vs. methoxy) .
  • Assays :
  • Enzyme Inhibition : Kinase inhibition assays (IC₅₀) using purified targets (e.g., EGFR, VEGFR-2).
  • Cell-Based Assays : Antiproliferative activity in cancer cell lines (e.g., MTT assay on MCF-7 or A549 cells) .
  • Data Interpretation : Use regression analysis to correlate substituent electronegativity with potency .

Q. What computational strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Molecular Docking : Simulate binding modes to identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking results .
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay variability (e.g., cell line heterogeneity) .

Q. How do solvent and pH affect its stability in pharmacological formulations?

  • Methodological Answer :

  • Stability Studies : Use accelerated degradation tests (40°C/75% RH) in buffers (pH 1.2–7.4) and solvents (PBS, DMSO).
  • Analytical Tools : LC-MS monitors degradation products (e.g., hydrolysis of the carboxamide group at acidic pH) .
  • Optimization : Lyophilization with cryoprotectants (e.g., trehalose) improves aqueous stability .

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